molecular formula C18H10Cl2F5N5S B1254661 Pyriprole CAS No. 394730-71-3

Pyriprole

Cat. No.: B1254661
CAS No.: 394730-71-3
M. Wt: 494.3 g/mol
InChI Key: MWMQNVGAHVXSPE-UHFFFAOYSA-N
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Description

Pyriprole is a chemical compound belonging to the phenylpyrazole class, functioning as a potent non-systemic ectoparasiticide . Its primary research value lies in the study of insect and acarid nervous systems, given its well-defined mechanism of action as an inhibitor of gamma-aminobutyric acid (GABA)-gated chloride channels (GABA A receptors) . By binding to these receptors, this compound disrupts neuronal signaling in parasites, leading to uncontrolled hyperactivity of the central nervous system and eventual death . This mechanism is highly relevant for investigating resistance in pests and developing new vector control strategies. In applied research, this compound is primarily used as a reference compound in veterinary parasitology for the control of external parasites such as fleas and ticks on dogs . Laboratory studies have demonstrated high efficacy against a broad spectrum of tick species, including Ixodes ricinus , Rhipicephalus sanguineus , and Dermacentor reticulatus . Its lipophilic nature allows for rapid distribution via the transdermal route and deposition in the skin and hair coat, enabling studies on sustained topical efficacy and residual activity . Researchers utilize this compound to explore its contact-based parasiticidal activity and its potential role in managing flea allergy dermatitis (FAD) . Please note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All safety data sheet recommendations should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F5N5S/c19-11-5-9(18(23,24)25)6-12(20)14(11)30-16(28-8-10-3-1-2-4-27-10)15(31-17(21)22)13(7-26)29-30/h1-6,17,28H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMQNVGAHVXSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192613
Record name Pyriprole
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Molecular Weight

494.3 g/mol
Source PubChem
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CAS No.

394730-71-3
Record name Pyriprole
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Record name Pyriprole [ISO]
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Record name Pyriprole
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Record name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile
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Molecular Mechanism of Action of Pyriprole

Interaction with Ligand-Gated Chloride Channels (LGCCs)

Pyriprole interacts with ligand-gated chloride channels (LGCCs), specifically those gated by the neurotransmitter GABA. smolecule.comeuropa.eueuropa.euvet-ebooks.com This interaction results in the inhibition of chloride ion transfer across cell membranes. smolecule.com

This compound, like other phenylpyrazoles, exhibits a higher binding affinity for insect GABA receptors compared to mammalian GABA-A receptors, contributing to its selective toxicity towards insects. europa.eutoku-e.comwikipedia.orgparasitipedia.net In insects, the most representative class of GABA-A receptors is a homopentamer formed by the Resistance to Dieldrin (B1670511) (Rdl) subunit. acs.org The Rdl receptor is widely expressed in the insect central nervous system and plays essential roles in functions such as learning, visual processing, and olfactory processing. acs.orgacs.org Its blockage by insecticides leads to insect mortality. acs.org

This compound functions as a non-competitive antagonist of GABA-gated chloride channels. europa.eueuropa.euvet-ebooks.com This means it binds to a site distinct from the GABA binding site, preventing the normal influx of chloride ions into the nerve cells. europa.euvet-ebooks.comsigmaaldrich.com This non-competitive blockage of pre- and post-synaptic transfer of chloride ions across cell membranes leads to uncontrolled activity of the central nervous system in target pests, resulting in hyperexcitation, paralysis, and ultimately death. smolecule.comeuropa.eueuropa.euvet-ebooks.comontosight.ai

Structural Biology of Target Site Interaction

Structural biology plays a crucial role in understanding how this compound interacts with its target site. pharmasalmanac.com

Homology modeling studies have suggested that the Rdl chloride channel pore contains key residues for the binding of phenylpyrazoles, including this compound and fipronil (B1672679). acs.orgacs.orgsdbonline.orgresearchgate.netfao.orgresearchgate.net These models are built based on known structures of other pentameric ligand-gated ion channels (pLGICs), considering their different conformational states (closed, open, and desensitized). acs.org

Mutagenesis studies and assessment of resistance in transgenic lines have identified critical amino acid residues within the Rdl receptor that influence binding and resistance levels to phenylpyrazoles. acs.orgacs.orgsdbonline.orgresearchgate.netfao.org Specifically, the amino acid identity at the Ala301 site has been shown to influence resistance levels, with glycine (B1666218) replacement leading to greater survival compared to serine replacement. acs.orgacs.orgsdbonline.orgresearchgate.netfao.org The predicted structural model suggests that this compound's pyridinylmethyl ring forms additional hydrophobic interactions with Ala301, Leu302, and Thr305 within the Rdl chloride channel pore. researchgate.netcore.ac.uk

Table 1: Key Amino Acid Residues Involved in this compound Binding to Rdl Receptor

Amino Acid ResidueLocation/RoleInteraction Type (Predicted)Source
Ala301Rdl chloride channel poreHydrophobic interactions researchgate.netcore.ac.uk
Leu302Rdl chloride channel poreHydrophobic interactions researchgate.netcore.ac.uk
Thr305Rdl chloride channel poreHydrophobic interactions researchgate.netcore.ac.uk

Comparative Analysis of this compound's Mode of Action within the Phenylpyrazole Class

This compound belongs to the phenylpyrazole class of insecticides, which also includes fipronil. smolecule.comwikipedia.orgeuropa.euparasitipedia.netmsdvetmanual.com The general mode of action for this class is attributed to their interaction with ligand-gated chloride channels, specifically GABA receptors, leading to a non-competitive blockage of chloride ion transfer. europa.eueuropa.euvet-ebooks.comparasitipedia.netmsdvetmanual.com

While the exact mode of action of this compound has not been as extensively investigated as fipronil, it is considered comparable to other well-described molecules of similar chemistry. europa.eu Studies have shown similar effects of this compound and fipronil and their main metabolites. europa.eu Both this compound and fipronil target the insect Rdl GABA receptor, acting as non-competitive antagonists. toku-e.comwikipedia.orgacs.orgresearchgate.net However, their specific binding modes within the Rdl receptor can differ. For instance, while fipronil's trifluoromethyl group is anchored by hydrophobic interactions with Ala301 and its S(O)CF3 group forms hydrogen bonds with Thr305, this compound's pyridinylmethyl ring is predicted to form additional hydrophobic interactions with Ala301, Leu302, and Thr305. researchgate.net This subtle difference in interaction profile contributes to the unique efficacy profile of this compound. smolecule.com

Table 2: Comparative Binding Interactions of Phenylpyrazoles with Rdl Receptor

PhenylpyrazoleKey Interacting ResiduesInteraction DetailsSource
FipronilAla301, Thr305Hydrophobic interactions with trifluoromethyl, hydrogen bonds with S(O)CF3 researchgate.net
This compoundAla301, Leu302, Thr305Hydrophobic interactions with pyridinylmethyl ring researchgate.netcore.ac.uk

Insecticide Resistance Mechanisms Against Pyriprole

Target-Site Resistance

Target-site resistance occurs when genetic modifications to the insecticide's binding site prevent or reduce its interaction, thereby diminishing its pesticidal effect irac-online.org. For pyriprole, this often involves mutations in the Resistance to Dieldrin (B1670511) (Rdl) gene, which encodes a subunit of the GABA-gated chloride channel researchgate.netresearchgate.net.

Mutations within the Rdl gene are a well-documented cause of target-site resistance to cyclodiene and phenylpyrazole insecticides, including this compound researchgate.netnih.gov. The Rdl receptor is a crucial target for various non-competitive antagonists acs.org.

A key mutation identified in the Rdl gene that confers resistance to phenylpyrazoles, including this compound, is the amino acid substitution at position 301 (Ala301) in the M2 transmembrane domain of the RDL subunit researchgate.netacs.orgnih.gov. This mutation, often an Ala301 to Serine (A301S) or Glycine (B1666218) (A301G) replacement, is located within the ion channel pore researchgate.netnih.govacs.org.

Studies in Drosophila melanogaster have shown that point mutations at the Rdl 301 site provide moderate resistance to phenylpyrazoles researchgate.netnih.gov. Specifically, the A301S mutation has been linked to significant resistance to ethiprole (B1671408) (a phenylpyrazole) in D. melanogaster, exhibiting up to 4000-fold resistance in vivo compared to wild-type strains acs.org. Homology modeling suggests that the Rdl chloride channel pore contains key residues for binding this compound, and mutations at the Ala301 site influence resistance levels, with glycine replacement showing greater survival than serine replacement researchgate.netnih.gov.

Table 1: Impact of Ala301 Mutations on Insecticide Resistance

Insect SpeciesMutation TypeInsecticideResistance Level (Fold)Reference
Drosophila melanogasterA301SEthiprole~4000 (in vivo) acs.org
Drosophila melanogasterA301GFipronil (B1672679)/PyriproleModerate researchgate.netnih.gov
Nilaparvata lugensA302SFipronil23 acs.org

Beyond the Ala301 site, other allelic variations and gene duplications in the Rdl gene have been identified as contributing to insecticide resistance. In Drosophila simulans, a highly resistant strain exhibited a combination of A301G and T350M mutations, leading to 2000-fold resistance to fipronil researchgate.net. The T350M mutation, located in the M3 domain, contributes to fipronil resistance, even individually acs.org.

Gene duplication at the Rdl locus has also been reported in D. melanogaster. A 113-kb duplication was found to contain one wild-type Rdl copy and a second copy with two point mutations: A301S and a Met360 to Ile (M360I) replacement nih.gov. Individuals with this duplication showed intermediate dieldrin resistance compared to single-copy A301S homozygotes nih.gov. Gene duplications can contribute to resistance by increasing the amount of gene product, but in the case of Rdl, duplication can also create permanent heterozygosity, allowing adaptive mutations to accumulate in one copy without abolishing the essential gene's endogenous role nih.gov.

Table 2: Other Rdl Allelic Variations and Their Impact

Insect SpeciesMutation(s)LocationInsecticideResistance Level (Fold)Reference
Drosophila simulansA301G + T350MM2 + M3 domainFipronil~2000 researchgate.net
Drosophila melanogasterA301S + M360I (via gene duplication)M2 + M3 domainDieldrinIntermediate (compared to A301S homozygotes) nih.gov
Nilaparvata lugensR299Q + A2'SM2 domainFipronilHigher levels (double mutant) acs.org
Sogatella furciferaR340Q + A2'NIntracellular loop (M3-M4)Fipronil- acs.org
Laodelphax striatellusA2'N + R305Q/R305WM2 domainFipronil87 acs.org

Functional and electrophysiological studies are crucial for understanding how Rdl mutations alter GABA receptor sensitivity to insecticides. Expressing mutant RDL subunits in systems like Xenopus laevis oocytes allows for the comparison of functional properties between wild-type and mutant receptors acs.org. For instance, the A301G mutation in Drosophila melanogaster RDL receptors has modest effects on fipronil action, but when combined with the T350M mutation, it leads to higher levels of resistance researchgate.net. Electrophysiological recordings can reveal altered inhibitory current responses to GABA and insecticides in mutant receptors nih.gov. These studies help confirm that point mutations at the Rdl 301 site provide moderate resistance to phenylpyrazoles researchgate.netnih.gov.

Homology modeling and molecular dynamics simulations provide insights into the structural implications of Rdl mutations on this compound binding researchgate.netnih.govacs.org. These computational approaches suggest that the Rdl chloride channel pore contains key residues critical for binding phenylpyrazoles like fipronil and this compound researchgate.netnih.gov. This compound is predicted to have a similar binding mode to fipronil, with its pyridinylmethyl ring forming additional hydrophobic interactions with Ala301, Leu302, and Thr305 researchgate.net. Mutations at these sites can weaken drug binding to the antagonist-favored (desensitized) conformation by inducing structural changes at the binding site or destabilizing the antagonist-favored conformation allosterically acs.org. While molecular dynamics simulations are widely used to study ligand-protein interactions and the impact of mutations on binding affinity nih.gov, specific detailed findings on this compound's molecular dynamics with mutant RDL receptors were not extensively detailed in the provided search results beyond the homology modeling predictions.

Identification and Characterization of Mutations in the Resistance to Dieldrin (Rdl) Gene

Metabolic Resistance

Metabolic resistance is a common mechanism where insects detoxify or destroy insecticides faster than susceptible insects, or rapidly eliminate toxic molecules from their bodies irac-online.org. This typically involves the overexpression or increased activity of specific enzyme families, primarily cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (COEs) researchgate.netirac-online.orgnih.gov. These enzymes break down insecticides into less toxic or non-toxic forms researchgate.netfrontiersin.org.

For this compound, hepatic metabolic pathways rapidly convert it into sulfone and sulfoxide (B87167) derivatives europa.eu. While the specific enzymes involved in skin metabolism are not fully identified, a CYP3A4-mediated metabolic pathway is assumed, similar to other phenylpyrazoles like fipronil europa.eu. Increased activity of P450 enzymes has been observed in ticks resistant to pyrethroids, organophosphates, and phenylpyrazoles, indicating a role for metabolic detoxification in resistance to this class of insecticides medcraveonline.com.

Table 3: Key Enzyme Families Involved in Metabolic Resistance

Enzyme FamilyRole in DetoxificationExamples of Insecticides AffectedReference
Cytochrome P450 Monooxygenases (P450s)Oxidation, detoxification of xenobioticsPyrethroids, Organophosphates, Phenylpyrazoles, Neonicotinoids researchgate.netirac-online.orgnih.govmedcraveonline.com
Glutathione S-Transferases (GSTs)Conjugation of phase I products, detoxificationPyrethroids, Neonicotinoids researchgate.netirac-online.orgnih.gov
Carboxylesterases (COEs)Hydrolysis of ester bonds, detoxificationPyrethroids, Neonicotinoids researchgate.netnih.gov

Role of Cytochrome P450 Monooxygenases (CYPs) in this compound Detoxification

Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes crucial for the metabolism of xenobiotics, including insecticides, and play a significant role in metabolic resistance mdpi.comfrontiersin.org. These enzymes are classified as phase 1 detoxification enzymes mdpi.com. This compound undergoes rapid conversion into its sulfone and sulfoxide derivatives through hepatic metabolic pathways europa.eu. Similar to other phenylpyrazoles like fipronil, it is assumed that CYP3A4-mediated metabolic pathways are involved in this detoxification process europa.eu. Elevated expression levels of CYPs are commonly observed in cases of P450-mediated insecticide resistance mdpi.com.

Identification of Specific CYP Genes Overexpressed in Resistant Strains

While specific CYP genes directly linked to this compound resistance are not extensively detailed in the provided information, research on related insecticides and resistance mechanisms provides insights into the types of CYP genes typically involved. For instance, in the greenhouse whitefly, Trialeurodes vaporariorum, resistance to pyriproxyfen (B1678527), another insecticide, was strongly associated with the overexpression of a single P450 gene, CYP4G61, which showed an 81.7-fold increase in transcription in a highly resistant strain plos.orgnih.gov. In Musca domestica, the CYP6D1 gene is a well-characterized P450 gene implicated in insecticide resistance, including pyrethroids mdpi.comresearchgate.net. Studies on multi-resistant strains of M. domestica have indicated increased expression, often more than two-fold, in genes belonging to the CYP4 and CYP6 groups mdpi.com.

Table 1: Examples of Overexpressed CYP Genes in Insecticide-Resistant Strains

Insect SpeciesInsecticideOverexpressed CYP GeneFold Change (Resistant vs. Susceptible)Reference
Trialeurodes vaporariorumPyriproxyfenCYP4G6181.7-fold plos.orgnih.gov
Musca domesticaPyrethroidsCYP6D1Increased expression mdpi.comresearchgate.net
Anopheles gambiaePyrethroidsCYP6Z1~11-fold (males), ~4.5-fold (females) nih.gov
Transcriptional Regulation and Promoter Region Mutations Affecting CYP Expression

The increased expression of CYP genes in resistant insect strains can be attributed to various genetic factors, including transcriptional regulation. For example, the elevated expression of CYP6D1 in resistant houseflies has been linked to increased transcription of the gene researchgate.net. Furthermore, mutations within the promoter regions of CYP genes can influence their expression levels. A novel mutation was identified in the promoter region of the CYP6D1 gene in both susceptible and chlorfenapyr-resistant strains of Musca domestica mdpi.com. The overexpression of certain CYPs, and thus CYP-mediated resistance, can also be trans-regulated, implying that the resistance alleles are not necessarily located within the CYP genes themselves nih.gov.

Contribution of Esterases and Glutathione S-Transferases (GSTs) to this compound Metabolism

Beyond CYPs, other detoxification enzyme families, such as esterases (Carboxylesterases, COEs) and glutathione S-transferases (GSTs), also play significant roles in metabolic insecticide resistance across various insect species mdpi.com. These enzymes contribute to the breakdown and detoxification of xenobiotics. For instance, in Culex quinquefasciatus, resistant strains exhibited elevated levels of carboxylesterase and monooxygenase activity, though not necessarily GST activity nih.gov. However, in some cases, the detoxification by esterases, P450 mono-oxygenases, and glutathione S-transferases was not found to be the primary mechanism for high levels of resistance to certain insecticides, such as buprofezin (B33132) in Nilaparvata lugens umn.edu. While the specific contribution of esterases and GSTs to this compound metabolism is not explicitly detailed in the search results, their general involvement in metabolic resistance mechanisms is well-established.

Synergist Studies to Elucidate the Contribution of Metabolic Enzymes to Resistance

Synergist studies are a common approach to investigate the involvement of metabolic enzymes in insecticide resistance. Synergists are compounds that, when co-applied with an insecticide, can inhibit specific detoxification enzymes, thereby restoring or increasing the insecticide's efficacy in resistant strains. Piperonyl butoxide (PBO) is a widely used synergist that inhibits cytochrome P450 monooxygenases (mixed-function oxidases, MFOs) nih.govparasitipedia.net. The application of PBO has been shown to suppress resistance, providing strong evidence for the involvement of metabolic detoxification plos.orgnih.govnih.gov. For example, PBO significantly reduced pyridaben (B1679940) resistance in Tetranychus urticae, bringing it down to the susceptibility level of the susceptible strain nih.gov. Similarly, PBO suppressed pyriproxyfen resistance in Trialeurodes vaporariorum, indicating that metabolic detoxification, likely by CYPs or carboxylesterases (both inhibited by PBO), was the primary mechanism plos.orgnih.gov. However, it is important to note that PBO alone may not be sufficient to control highly pyrethroid-resistant mosquitoes, suggesting the presence of multiple resistance mechanisms nih.gov.

Cross-Resistance Patterns and Underlying Mechanisms

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with similar modes of action or detoxification pathways.

Characterization of Cross-Resistance between this compound and Fipronil/Ethiprole

This compound is a phenylpyrazole insecticide, a class that includes fipronil and ethiprole wikipedia.orggoogle.comresearchgate.net. Due to their shared chemical class and mode of action, cross-resistance patterns among these compounds are a significant concern. Phenylpyrazole insecticides act by blocking inhibitory neurotransmission in insects through their action on ligand-gated chloride channels (LGCCs), specifically the Resistance to dieldrin (Rdl) LGCC subunit nih.goveuropa.eu.

Studies have confirmed cross-resistance between this compound and fipronil. Mutations at the Rdl locus, the primary target site for cyclodiene and phenylpyrazole insecticides, can lead to resistance to both fipronil and this compound researchgate.netnih.gov. For instance, point mutations at the Rdl 301 site have been shown to confer moderate resistance to phenylpyrazoles, including fipronil and this compound, in Drosophila melanogaster researchgate.netnih.gov.

Cross-resistance between fipronil and ethiprole has also been well-documented in various insect pests. Populations of Laodelphax striatellus (brown planthopper) that are resistant to fipronil have exhibited cross-resistance to ethiprole researchgate.netrsc.orgrsc.orgresearchgate.net. A specific mutation, the A2'N mutation in the RDL gene, has been identified in ethiprole-resistant L. striatellus and is associated with cross-resistance to fipronil researchgate.net. This indicates that target-site modifications are a key underlying mechanism for cross-resistance within the phenylpyrazole class.

Table 2: Cross-Resistance Patterns within Phenylpyrazole Insecticides

Insect SpeciesResistant toExhibits Cross-Resistance toUnderlying Mechanism (if known)Reference
Drosophila melanogasterFipronilThis compoundRdl 301 point mutations researchgate.netnih.gov
Laodelphax striatellusEthiproleFipronilA2'N mutation in RDL gene researchgate.net

Shared Resistance Mechanisms with Cyclodiene and Organochlorine Insecticides

This compound's mode of action, targeting GABA-gated chloride channels, establishes a direct link to resistance mechanisms observed against older insecticide classes, particularly cyclodienes and organochlorines. wikipedia.orgcenmed.comwikipedia.org Cyclodiene insecticides, such as dieldrin, also act as antagonists of GABA-gated chloride channels. wikipedia.orgwikipedia.orgwikidata.org Consequently, insects that have developed resistance to cyclodienes often exhibit cross-resistance to this compound due to shared target-site mutations. sigmaaldrich.comontosight.ainih.gov

A key genetic determinant of target-site resistance to cyclodienes and phenylpyrazoles is the Resistance to dieldrin (Rdl) gene. sigmaaldrich.comontosight.ainih.govuni.lu Mutations within the Rdl gene, which encodes a subunit of the GABA receptor, alter the insecticide's binding site, thereby reducing its efficacy. sigmaaldrich.comontosight.ai Specifically, point mutations at the Ala(301) site (e.g., A301S, A301G, or A301N) in Rdl homologues have been widely documented to confer resistance to both cyclodienes and phenylpyrazoles, including fipronil and this compound. sigmaaldrich.comnih.govuni.luherts.ac.uk Homology modeling studies suggest that the Rdl chloride channel pore contains critical residues for the binding of phenylpyrazoles like fipronil and this compound, and that the amino acid identity at the Ala(301) position significantly influences resistance levels. sigmaaldrich.comnih.gov

Potential Cross-Resistance with Other Insecticide Classes

Beyond cyclodienes and organochlorines, the potential for cross-resistance between this compound and other insecticide classes exists, primarily through shared target sites or common metabolic detoxification pathways. The Rdl mutation (A301S) in Drosophila melanogaster, for instance, has been shown to confer cross-resistance not only to phenylpyrazoles and cyclodienes but also to chlorinated aliphatic hydrocarbons like lindane. uni.lu

Cross-resistance can arise when different insecticide classes share a common mode of action. For example, kdr mutations, which affect sodium channels, can lead to cross-resistance between pyrethroids and DDT. Similarly, mutations in acetylcholinesterase can confer target-site resistance to both carbamate (B1207046) and organophosphate insecticides. wikidata.orgwikipedia.org

While this compound is a phenylpyrazole, studies with other phenylpyrazoles, such as ethiprole, have demonstrated that selection pressure can lead to cross-resistance within the class (e.g., ethiprole selection causing cross-resistance to fipronil). nih.gov Metabolic resistance, mediated by enzymes such as cytochrome P450 monooxygenases, esterases, or glutathione S-transferases, can also contribute to broad-spectrum cross-resistance. wikipedia.org Although specific metabolic resistance mechanisms directly linked to this compound were not detailed in the provided information, the general principle that an alteration to an enzyme affecting susceptibility to one insecticide may result in cross-resistance to another applies across insecticide classes. wikipedia.org For example, overexpression of the CYP6ER1 gene, a cytochrome P450, has been linked to imidacloprid (B1192907) resistance. nih.gov

Population Genetics and Evolutionary Dynamics of this compound Resistance

The study of population genetics and evolutionary dynamics is fundamental to understanding how insecticide resistance develops and spreads within insect populations.

Methodologies for Monitoring and Surveillance of Resistance Development in Field Populations

Monitoring and surveillance are essential for tracking changes in insect populations and detecting the early emergence and spread of insecticide resistance. wikidoc.orguni.lu Methodologies commonly employed for insecticide resistance monitoring in field populations, applicable to this compound, include:

Bioassays: These involve exposing insect populations to varying concentrations of the insecticide to determine their susceptibility levels. Discriminating concentrations or doses are used to differentiate between susceptible and resistant phenotypes within a population. wikidata.org

Molecular Diagnostics: Techniques such as Polymerase Chain Reaction (PCR), DNA microarrays, and whole-genome sequencing (WGS) are used to screen for known resistance genes and mutations (e.g., Rdl mutations) or to identify novel genetic markers associated with resistance. wikipedia.orgwikidoc.org

Biochemical Assays: These assays measure the activity of detoxification enzymes (e.g., P450s, esterases, glutathione S-transferases) that can metabolize insecticides, indicating the presence of metabolic resistance mechanisms.

Effective surveillance systems aim to track changes in microbial populations, facilitate the early detection of resistant strains, and provide epidemiological insights into resistance development. wikidoc.orguni.luuni.lu

Genetic Basis of Resistance Inheritance (e.g., Autosomal, Polygenic Traits)

The genetic basis of this compound resistance, like other insecticide resistances, can be either monogenic (controlled by a single gene) or polygenic (controlled by multiple genes).

Monogenic Resistance: Target-site resistance to this compound, primarily mediated by mutations in the Rdl gene, is often inherited as a monogenic trait. The A301S/G/N point mutations in the Rdl gene are well-established examples of such a genetic basis, directly affecting the insecticide's binding to its target. sigmaaldrich.comnih.govuni.luherts.ac.uk

Mathematical and Computational Models for Predicting Resistance Spread

Mathematical and computational models are invaluable tools for understanding the complex dynamics of insecticide resistance development and spread, and for predicting future trends. herts.ac.ukflybase.org These models can integrate a mechanistic understanding of biological processes to reproduce observed resistance patterns and forecast the impact of various interventions or changing environmental conditions. herts.ac.uk

Key applications of such models in the context of insecticide resistance include:

Predicting Resistance Evolution: Models can simulate the selection pressure exerted by insecticide use, the frequency of resistance alleles, and the rate at which resistance is expected to spread within a population.

Evaluating Management Strategies: Different insecticide rotation schemes, mixtures, or integrated pest management (IPM) strategies can be simulated to predict their effectiveness in delaying or mitigating resistance development.

Identifying Key Factors: Models help in identifying the most influential biological and operational factors driving resistance, such as migration rates, fitness costs of resistance, and insecticide application rates.

These models often employ a range of mathematical techniques, including differential equations, agent-based models, and stochastic processes, to simulate the intricate interactions within insect populations and their environment. thegoodscentscompany.com For models to be broadly useful, it is recommended that they mechanistically model biological processes, incorporate uncertainty and variability through stochastic modeling, and include sensitivity analysis and external/internal validation. flybase.org While specific models for this compound resistance were not detailed, the principles of mathematical modeling for antimicrobial resistance development and spread are broadly applicable to insecticide resistance. herts.ac.ukmims.com

Metabolism and Biotransformation of Pyriprole in Biological Systems

Metabolic Pathways in Target and Non-Target Organisms

The metabolic fate of pyriprole has been investigated in various species, revealing consistent patterns of biotransformation.

Hepatic and Cutaneous Metabolic Processes

This compound is rapidly metabolized by the liver, which serves as the primary site of its biotransformation wikipedia.orgreadthedocs.io. In contrast, skin metabolism of this compound is not considered very significant wikipedia.orgreadthedocs.io. Studies in rats have shown that the parent compound can remain largely unchanged in the skin for up to three weeks following spot-on administration wikipedia.org.

In dogs, after topical administration, this compound is slowly absorbed through the skin, leading to systemic exposure to its main metabolites rather than the parent compound itself readthedocs.ionih.gov. This compound is rapidly distributed within the hair coat of dogs within one day of application and is subsequently stored in the sebaceous glands, from which it is slowly released wikipedia.orgreadthedocs.io. The high metabolic clearance in the liver (31 ± 4.6 ml/kg/min) in dogs means that the parent this compound is often not quantifiable in blood in vivo after topical administration wikipedia.org. The metabolic profile of this compound has been observed to be similar in both rats and dogs, irrespective of the route of administration wikipedia.org.

Identification and Characterization of Primary Metabolites (e.g., Sulfone and Sulfoxide (B87167) Derivatives)

This compound is swiftly converted through hepatic metabolic pathways into its sulfone and sulfoxide derivatives wikipedia.orgreadthedocs.io. These two metabolites are considered the primary active forms and are largely responsible for the secondary pharmacodynamic and toxicological effects observed wikipedia.orgreadthedocs.ionih.gov.

In rats, a comprehensive analysis identified seven different metabolites in the plasma wikipedia.org. The sulfoxide metabolite may undergo further biotransformation, potentially through the cleavage of the pyrazole (B372694) ring or the loss of the sulfoxide moiety nih.gov.

Table 1: Primary Metabolites of this compound

Metabolite TypeFormation PathwayRole in ActivityOrganism(s) Identified In
Sulfone DerivativeHepatic metabolismResponsible for secondary effectsRats, Dogs
Sulfoxide DerivativeHepatic metabolismResponsible for secondary effectsRats, Dogs
Other Metabolites (7)--Rats (plasma)

Enzymatic Processes Involved in this compound Biotransformation

The enzymatic systems facilitating this compound's biotransformation play a crucial role in its metabolic fate.

Putative Role of Cytochrome P450 Enzymes (e.g., CYP3A4-mediated pathways)

While the specific enzymes involved in the formation of this compound metabolites in the skin have not been definitively identified, a CYP3A4-mediated metabolic pathway is assumed wikipedia.org. This assumption is based on similarities to other phenylpyrazoles, such as fipronil (B1672679), where CYP3A4 has been implicated in its metabolism wikipedia.orgnih.gov. Cytochrome P450 enzymes are known to be involved in the metabolism of many insecticide classes, including carbamates, organophosphates, pyrethroids, and neonicotinoids.

Other Enzyme Systems Contributing to Metabolite Formation

Beyond cytochrome P450 enzymes, general metabolization processes in biological systems can involve other enzyme systems. Molecules or their metabolites can become substrates for flavin monooxygenase, which, along with cytochrome P450, contributes to the oxidation of exogenous lipophilic substances.

Pharmacokinetic and Pharmacodynamic Properties of this compound Metabolites

The metabolites of this compound exhibit distinct pharmacokinetic and pharmacodynamic characteristics that influence their biological activity.

This compound demonstrates a very large volume of distribution (11814 ± 4390 ml/kg), indicating a high affinity for various tissues within the body wikipedia.org. Following topical administration in dogs, while the parent compound is often not quantifiable in plasma due to high metabolic clearance, the two main metabolites are detected systemically wikipedia.org. The absorption rate of this compound in dogs is slow, with a half-life of absorption of approximately 21 ± 14 days wikipedia.org. The terminal half-life of the main metabolite is considerably long, approximately 24 days, suggesting that repeated applications of this compound could lead to some accumulation of its metabolites wikipedia.org. The primary route of excretion for absorbed this compound and its metabolites is via feces (up to 60%), with a smaller proportion excreted in urine (up to 20%) readthedocs.io.

From a pharmacodynamic perspective, the major metabolites of this compound are primarily responsible for its effects wikipedia.orgreadthedocs.ionih.gov. These metabolites function as potent inhibitors of gamma-aminobutyric acid (GABA)-gated chloride channels wikipedia.orgreadthedocs.ionih.gov. This inhibition leads to uncontrolled hyperactivity within the central nervous system of target parasites like fleas and ticks, ultimately resulting in their death readthedocs.ionih.gov. A crucial aspect of this compound's selective toxicity is the species-specific differences in the affinity of these phenylpyrazole derivatives to GABA receptors. Invertebrates exhibit a much higher binding affinity compared to vertebrates, which contributes to this compound's significantly lower toxicity in mammals than in insects and other pests readthedocs.io. Research indicates that the main metabolite of this compound has an approximately five-fold lower activity at the human GABA receptor compared to the rat GABA receptor, further contributing to its safety profile in mammals wikipedia.org.

Absorption, Distribution, and Clearance Dynamics of Metabolites

Following topical administration to dogs, this compound is rapidly distributed within the hair coat, typically within one day, and remains detectable in the hair coat throughout the treatment interval wikipedia.orgreadthedocs.ionih.gov. This distribution pattern facilitates its contact-based insecticidal and acaricidal activity wikipedia.orgnih.gov.

Although this compound's absorption through mammalian skin is generally low, species-specific differences have been observed wikipedia.org. In dogs, approximately 50% of the topically applied dose of radiolabelled this compound is absorbed through the skin, albeit at a slow rate, with an absorption half-life of approximately 21 ± 14 days wikipedia.org. Skin metabolism of the parent compound is not considered significant, and this compound remains largely unchanged in the skin for up to three weeks post-administration wikipedia.org.

Table 1: Key Pharmacokinetic Parameters of this compound in Dogs (Topical Administration)

ParameterValueSource
Bioavailability (through skin)~50% wikipedia.org
Absorption Half-Life~21 ± 14 days wikipedia.org
Hepatic Metabolic Clearance31 ± 4.6 ml/kg/min wikipedia.org
Volume of Distribution (Vss)11814 ± 4390 ml/kg wikipedia.org

Relative Bioactivity and Receptor Interactions of Metabolite Compounds

The systemic exposure to this compound's metabolites is significant, and these metabolites are considered responsible for the secondary pharmacodynamic and toxicological effects observed in treated animals wikipedia.orgnih.gov. Specifically, the neurotoxic effects of this compound are attributed to its major circulating metabolite, identified as SCG-475 wikipedia.org.

Like the parent compound, this compound's metabolites, including the sulfone and sulfoxide derivatives, function as potent inhibitors of GABA-gated chloride channels wikipedia.orgnih.gov. This mechanism of action is characteristic of phenylpyrazole insecticides, such as fipronil and its metabolites, which also block GABA-A regulated chloride channels, leading to hyperexcitation in insects nih.govaut.ac.nz. The interaction with these channels disrupts the normal transfer of chloride ions across cell membranes, resulting in uncontrolled central nervous system activity in susceptible parasites wikipedia.orgreadthedocs.ionih.gov.

A key aspect of phenylpyrazole compounds, including this compound, is their selective toxicity wikipedia.orgnih.gov. Species-specific differences in the affinities of these compounds for GABA receptor chloride channel sites have been demonstrated, with a higher selectivity and toxicity towards insects compared to mammals wikipedia.orgnih.gov. For instance, the major this compound metabolite, SCG-475, has been shown to exhibit approximately 5-fold lower activity at the human GABA receptor compared to the rat GABA receptor wikipedia.org. This differential activity contributes to the safety profile in target animals.

While parasites are primarily killed through contact with this compound in the hair coat, the systemic presence of the active metabolites plays a role in any observed systemic effects in the treated animals wikipedia.orgnih.gov.

Environmental Fate and Distribution of Pyriprole

Degradation Pathways in Environmental Compartments

The degradation of pyriprole in the environment occurs through various pathways, including photodegradation and abiotic processes like hydrolysis. While microbial degradation is a general pathway for pesticides, specific data for this compound in environmental systems are limited in the available literature.

Photodegradation Stability and Mechanisms

This compound demonstrates stability against photodegradation. Studies have indicated that this compound is photostable, with no observable degradation after 21 days of exposure to light. wikipedia.org This suggests that direct sunlight exposure is unlikely to be a significant factor in its breakdown in the environment. researchgate.net

Microbial and Abiotic Degradation in Aquatic and Terrestrial Systems

This compound is sensitive to hydrolysis under neutral and alkaline conditions, as well as to oxidation. wikipedia.org In biological systems, such as in animals, this compound is rapidly converted through hepatic metabolic pathways into its sulfone and sulfoxide (B87167) derivatives, which are considered its main metabolites. wikipedia.org However, detailed research findings specifically on the microbial degradation of this compound in aquatic and terrestrial environmental systems are not extensively documented in the provided information.

Environmental Persistence and Mobility Assessment

The persistence and mobility of this compound in the environment are critical for understanding its potential for environmental exposure and impact.

Half-Life Determination in Various Environmental Media (e.g., Soil, Water, Sediment)

Adsorption, Leaching, and Runoff Potential

This compound exhibits low water solubility, measured at 1.3 mg/L. wikipedia.org It is also characterized as a lipophilic compound. researchgate.netepa.gov The octanol-water partition coefficient (Log Kow) for this compound has been reported as 6.3 nih.gov and 6.46438. molbase.com This high Log Kow value suggests a strong tendency for this compound to partition into organic matter, which would imply significant adsorption to soil and sediment. High adsorption to soil organic carbon (Koc) generally correlates with low mobility in soil, reducing the potential for leaching into groundwater or runoff into surface water bodies. herts.ac.ukbiosynth.com However, specific Koc values for this compound are not provided in the available data. europa.euregulations.govmedkoo.com

Bioaccumulation and Bioconcentration Potential in Ecosystems

The potential for this compound to bioaccumulate or bioconcentrate in ecosystems is a key aspect of its environmental risk assessment. While specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) values for this compound are not available in the provided information europa.euregulations.govmedkoo.com, its high lipophilicity (Log Kow of 6.3 nih.gov or 6.46438 molbase.com) generally suggests a potential for bioconcentration in organisms. molbase.com Substances with higher Log Kow values tend to accumulate in the fatty tissues of living organisms. molbase.com

Advanced Analytical Methodologies for Pyriprole Research

Separation and Detection Techniques for Pyriprole and its Metabolites

Chromatographic techniques are central to the analysis of this compound, providing the necessary separation from interfering compounds present in environmental and biological samples. The choice of technique is often dictated by the analyte's properties and the analytical objective, whether it is routine monitoring or detailed metabolite identification.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the quantitative analysis of various organic compounds, including pesticides. nih.govresearchgate.net The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. researchgate.net Following separation, the compound is detected by its ability to absorb UV light at a specific wavelength. pan.olsztyn.pl The amount of light absorbed is proportional to the concentration of the analyte in the sample. researchgate.net

For phenylpyrazole compounds like this compound, a reversed-phase HPLC system is typically employed. The separation is often achieved on a C18 column using a mobile phase consisting of a mixture of acetonitrile and water. researchgate.net The selection of the detection wavelength is critical and is determined by the analyte's maximum absorbance, which for many pesticides falls within the 200-300 nm range. While HPLC-UV is a robust and cost-effective method, its sensitivity and selectivity can be limited in complex matrices compared to mass spectrometry-based methods. nih.govresearchgate.net

Table 1: Illustrative HPLC-UV Operating Parameters for Pesticide Analysis

ParameterTypical Value/Condition
Column Zorbax SB-C18 (150 × 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile / Water mixture researchgate.net
Flow Rate 1.0 mL/min nih.gov
Injection Volume 1-20 µL
Column Temperature 25 - 40 °C nih.gov
Detection Wavelength 290 nm (example for similar compounds) researchgate.net

Note: This table provides representative parameters; specific conditions must be optimized for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used with tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the trace-level quantification and unambiguous identification of pesticides and their metabolites. nih.govrsc.org This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio.

LC-MS/MS offers exceptional performance for analyzing complex samples like animal tissues and environmental matrices. nih.gov It allows for the simultaneous confirmation and quantification of multiple analytes in a single run. researchgate.net Method validation for LC-MS/MS typically involves assessing parameters such as linearity, accuracy (recovery), precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For many veterinary drug and pesticide residue methods, recoveries are often in the range of 70-120%, with low relative standard deviations (RSDs), indicating good precision. nih.govresearchgate.net The limits of quantification can reach levels as low as micrograms per kilogram (µg/kg) or nanograms per liter (ng/L). nih.govresearchgate.net

Table 2: Typical LC-MS/MS Method Performance for Pesticide Residue Analysis

ParameterPerformance Range
Linearity (r²) ≥ 0.99 nih.govresearchgate.net
Average Recovery (%) 70.8 - 118.4% nih.gov
Precision (RSD %) ≤ 18.7% nih.gov
Limit of Detection (LOD) 0.006 - 3.92 µg/kg researchgate.net
Limit of Quantification (LOQ) 10 - 200 µg/kg nih.gov

Note: These values are representative of multi-residue methods and demonstrate the typical performance of the technique.

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful tool for profiling metabolites, including those of pesticides. nih.govnih.gov This technique is well-suited for volatile and thermally stable compounds. nih.gov For non-volatile metabolites, a derivatization step is often required to increase their volatility before they can be analyzed by GC. mdpi.com

In GC-MS-based metabolite profiling, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase in a long capillary column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. researchgate.net The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries. researchgate.net GC-MS offers high resolution and is effective for separating complex mixtures of metabolites, making it a valuable technique for studying the biotransformation of this compound. nih.govresearchgate.net

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical step that precedes any instrumental analysis. The primary goals are to isolate this compound and its metabolites from the sample matrix, concentrate the analytes, and remove interfering substances that could compromise the analytical results. The chosen protocol depends heavily on the nature of the sample matrix.

Extracting this compound from biological tissues requires methods that can efficiently lyse cells and separate the target analyte from a complex mixture of lipids, proteins, and other endogenous materials.

A common approach involves the homogenization of the tissue sample followed by solvent extraction. Acetonitrile or acidified methanol are frequently used extraction solvents. nih.gov A widely adopted method for pesticide residue analysis in food and biological samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This method involves an initial extraction with acetonitrile followed by a partitioning step using salts. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), uses a combination of sorbents like C18 to remove interfering matrix components such as lipids. researchgate.netnih.gov For polar compounds, a modified approach called the QuPPe (Quick Polar Pesticides) method, which uses acidified methanol for extraction, may be employed. nih.gov

Table 3: Overview of Extraction Techniques for Biological Samples

TechniqueDescriptionKey Advantages
Solvent Extraction Homogenized tissue is mixed with an organic solvent (e.g., acetonitrile) to dissolve the analytes.Simple and widely applicable.
QuEChERS Acetonitrile extraction followed by salting out and d-SPE cleanup.High throughput, effective cleanup, and covers a wide range of pesticides. nih.gov
Solid-Phase Extraction (SPE) The extract is passed through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a small volume of solvent.Provides excellent cleanup and concentration of the analyte. nih.gov

Analyzing this compound in environmental matrices requires distinct extraction protocols to handle the unique challenges posed by each medium.

Water: For water samples, two primary techniques are used: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). In LLE, an organic solvent immiscible with water (e.g., methylene chloride) is used to partition the pesticide from the aqueous phase. nih.gov LLE can sometimes be complicated by the formation of emulsions, requiring specific procedures to break them. nih.gov SPE is often preferred as it is less labor-intensive and uses smaller volumes of organic solvents. researchgate.netnih.gov In SPE, the water sample is passed through a cartridge containing a sorbent (like C18 or multi-walled carbon nanotubes) that retains this compound, which is then eluted with a solvent. researchgate.netnih.gov Recovery rates for phenylpyrazole pesticides from water using LLE have been reported in the range of 81.0% to 126.4%. nih.gov

Soil: Extraction of pesticides from soil typically involves solvent extraction. The soil sample is mixed with a solvent or a solvent mixture, and techniques like shaking or sonication are used to facilitate the transfer of the analyte from the soil particles into the liquid phase. pca.state.mn.us The choice of solvent depends on the polarity of this compound and the soil characteristics. After extraction, a cleanup step may be necessary to remove co-extracted organic matter, such as humic substances, which can interfere with chromatographic analysis. nih.gov Samples are generally cooled to 4 ± 2 degrees Celsius for preservation before extraction. pca.state.mn.us

Air: The analysis of airborne pesticides like this compound involves collecting a large volume of air using a sampler. epa.gov Active air sampling methods use a pump to draw air through a sorbent material, such as polyurethane foam (PUF) or XAD resin, which traps the pesticide compounds. epa.govencyclopedia.pubalsglobal.com After sampling, the sorbent is taken to the laboratory, and the trapped analytes are extracted using a suitable solvent. encyclopedia.pub This extract can then be concentrated and analyzed by GC-MS or LC-MS/MS. alsglobal.com

Method Validation and Quality Assurance in Academic Research

In academic research, the validation of analytical methods is a critical component of quality assurance, ensuring that the data generated are reliable, reproducible, and fit for the intended purpose. This process involves systematically evaluating a method to confirm that it meets predefined acceptance criteria for the analysis of a specific analyte, such as this compound, in a particular matrix. Quality assurance in this context encompasses all the planned and systematic activities implemented to fulfill the requirements for data quality.

Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision

The validation of an analytical method for this compound research is established by assessing several key performance parameters as stipulated by international guidelines. These parameters ensure the method's suitability for its intended use, whether for quantification in formulations, residue analysis, or stability studies.

Sensitivity refers to the ability of an analytical method to detect and quantify the lowest amount of this compound in a sample. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. For high-performance liquid chromatography (HPLC) methods, the LOD and LOQ are often determined by the signal-to-noise ratio, with commonly accepted ratios of 3:1 for LOD and 10:1 for LOQ.

Selectivity , or specificity, is the ability of the method to unequivocally measure this compound in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components apvma.gov.au. For a stability-indicating method, selectivity is paramount and is demonstrated by the separation of the this compound peak from peaks of degradation products generated during forced degradation studies apvma.gov.au. Techniques like photodiode array (PDA) detection can be used to assess peak purity, further confirming the method's selectivity.

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of this compound at different levels (e.g., 80%, 100%, and 120% of the expected concentration) apvma.gov.au. The percentage of recovery is then calculated. Regulatory guidelines often provide acceptance criteria for recovery based on the analyte concentration apvma.gov.au.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels: repeatability (intra-day precision), which assesses the precision over a short period with the same analyst and equipment, and intermediate precision (inter-day precision), which evaluates the variations within the same laboratory but on different days, with different analysts, or different equipment.

The following interactive table illustrates typical acceptance criteria for the validation of an analytical method for a compound like this compound.

Validation ParameterAcceptance Criteria (Illustrative)
Sensitivity
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:1
Selectivity No interference from blank, placebo, or degradation products at the retention time of this compound. Peak purity index > 0.99.
Accuracy Mean recovery of 98.0% to 102.0%
Precision
Repeatability (Intra-day)RSD ≤ 2.0%
Intermediate Precision (Inter-day)RSD ≤ 2.0%

Development of Stability-Indicating Methods for Degradation Studies

The development of a stability-indicating analytical method (SIAM) is crucial for assessing the chemical stability of this compound in pharmaceutical formulations and for determining its shelf-life. A SIAM is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key aspect of developing a SIAM is conducting forced degradation or stress testing studies ijbpr.comnih.govbiomedres.us.

Forced degradation studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions. The primary goal is to generate potential degradation products and to demonstrate the selectivity of the analytical method to separate these degradants from the parent drug ijbpr.comnih.gov. Common stress conditions include:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

Base Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidation: Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

Thermal Degradation: Heating the solid drug substance or a solution at high temperatures.

Photodegradation: Exposing the drug substance to ultraviolet (UV) and visible light.

For phenylpyrazole insecticides like Fipronil (B1672679), which is structurally similar to this compound, forced degradation studies have shown that the molecule can degrade under various stress conditions, leading to the formation of several degradation products researchgate.net. These studies are instrumental in understanding the degradation pathways of the compound researchgate.net. The separation of these degradation products is typically achieved using reversed-phase HPLC with a gradient elution program, which allows for the resolution of compounds with different polarities researchgate.net.

The development of a stability-indicating method for this compound would involve a similar approach. After subjecting this compound to forced degradation, the resulting solutions would be analyzed by a suitable analytical technique, most commonly HPLC with UV or mass spectrometry (MS) detection. The chromatographic conditions (e.g., column, mobile phase composition, flow rate, and temperature) would be optimized to achieve adequate separation between this compound and all its degradation products.

The following table provides an illustrative summary of the results that might be obtained from a forced degradation study of this compound, which would be essential for the development of a stability-indicating method.

Stress ConditionReagent/ConditionDurationNumber of Degradation Products Formed (Illustrative)
Acid Hydrolysis0.1 M HCl24 hours2
Base Hydrolysis0.1 M NaOH8 hours3
Oxidation30% H₂O₂12 hours4
Thermal80°C48 hours1
PhotolyticUV Light (254 nm)72 hours2

Once the method is shown to be selective for the degradation products, it must be validated according to the parameters described in the previous section (sensitivity, selectivity, accuracy, and precision) to ensure its suitability for stability testing.

Structure Activity Relationship Sar Studies and Rational Design of Pyriprole Analogs

Identification of Pharmacophoric Elements and Essential Structural Features for Insecticidal Activity

The insecticidal and acaricidal activity of pyriprole is primarily attributed to its interaction with and inhibition of GABA-gated chloride channels (GABAA receptors) wikipedia.orgsmolecule.comeuropa.eueuropa.eu. This interaction disrupts normal neurotransmission in insects, causing hyperexcitation of nerves and muscles wikipedia.org. The core phenylpyrazole scaffold is fundamental to this activity.

Key pharmacophoric elements and essential structural features for insecticidal activity within the phenylpyrazole class, including this compound, involve specific interactions with the GABAA receptor. For instance, studies on fipronil (B1672679), a related trifluoromethyl-phenyl pyrazole (B372694) derivative, indicate that it binds specifically to GABA-gated chloride channels on nerve cells, blocking chloride ion entry acs.org. Molecular docking studies suggest that fipronil forms hydrogen bonds with the hydroxyl group of T6' and engages in hydrophobic interactions with the homomeric β3 GABAA receptors researchgate.net. The trifluoromethyl motif and the pyrazole amino group are considered crucial for effective binding to the GABAA receptor in phenylpyrazole compounds acs.org. Furthermore, the presence of a cyano group and a chlorophenyl moiety in certain pyrazole derivatives has been correlated with enhanced insecticidal efficiency researchgate.net.

Synthetic Methodologies for Novel Phenylpyrazole Derivatives

The synthesis of novel phenylpyrazole derivatives often builds upon established heterocyclic chemistry principles. A common approach for creating pyrazole-containing compounds involves the condensation of hydrazines with β-dicarbonyl compounds smolecule.com. Beyond these general methods, more specialized synthetic routes have been developed for insecticidal pyrazole derivatives.

The design of novel pyrazole derivatives often incorporates strategies such as the creation of hybrid compounds and the use of bioisosteres. The pyrazole ring itself can serve as a bioisostere, replacing other aromatic systems like arenes, which can lead to enhanced potency and improved physicochemical characteristics, such as lipophilicity and water solubility nih.gov. The "plug-in molecules" method represents a modern approach in pesticide design, where high-frequency active groups are identified and subsequently used as "molecular plug-ins" to derive new, highly active compounds through straightforward chemical reactions nih.govrsc.org. This compound, for example, is recognized as an analog of fipronil, highlighting the concept of structural similarity and bioisosteric replacement within this chemical class herts.ac.uknih.govrsc.orgrsc.org.

Computational Approaches in SAR Elucidation

Computational methods play an increasingly vital role in accelerating SAR elucidation and rational drug design by providing insights into molecular interactions and predicting biological activity.

Molecular docking studies are extensively utilized to predict and visualize the binding modes and interactions between pyrazole derivatives and their biological targets acs.orgresearchgate.netresearchgate.netnih.govnih.gov. For insecticidal pyrazoles, these computational techniques are often applied to insect target proteins, notably acetylcholinesterase (AChE) and γ-aminobutyric acid (GABA) receptors acs.orgresearchgate.netresearchgate.net. For instance, molecular docking analyses of trifluoromethyl pyrazolones, which also target GABAA GluCl receptors, have pinpointed critical interactions, including the formation of hydrogen bonds between the pyrazole amino group and the 6' Thr247 residue, a known key interaction for phenylpyrazole binding to GABAA receptors acs.org. Advanced techniques, such as induced fit docking experiments, are employed to account for the flexibility of receptor binding sites, thereby generating more accurate and suitable binding pockets for ligand molecules acs.org.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that establishes mathematical correlations between the chemical structure of compounds and their observed biological activities researchgate.netresearchgate.net. This approach enables the prediction of activity for novel or untested compounds, thereby streamlining the drug discovery and development process researchgate.net. QSAR methodologies involve the calculation of various molecular descriptors that encapsulate the electronic, steric, and hydrophobic properties of the chemical structures researchgate.net. Predictive QSAR models are developed using diverse statistical techniques, including multiple linear regression (MLR), support vector machines (SVM), and partial least squares (PLS) researchgate.net. In the realm of pesticide development, QSAR models have been instrumental in forecasting the potential activities of newly designed compounds, guiding the selection of promising candidates for synthesis and subsequent optimization nih.govrsc.org.

Compound Names and PubChem CIDs

Emerging Research Areas and Future Perspectives in Pyriprole Research

Development of Novel Resistance Management Strategies

The continuous and widespread application of any insecticide, including pyriprole, inherently carries the risk of resistance development in target pest populations researchgate.net. Although there are currently no confirmed reports of widespread flea resistance to this compound, the historical development of resistance to other insecticide classes underscores the potential for this to occur researchgate.net. Insect resistance can manifest through various mechanisms, including metabolic detoxification, target site modification, reduced penetration, or behavioral changes wikipedia.orgwikipedia.orgresearchgate.net. Metabolic resistance, often mediated by enhanced enzyme systems such as cytochrome P450 oxidases, carboxylesterases, and glutathione (B108866) S-transferases, is a significant challenge wikipedia.orgwikipedia.orgresearchgate.net.

Integrated Pest Management (IPM) Approaches Incorporating this compound

Integrated Pest Management (IPM) offers a holistic and sustainable framework for pest control by combining multiple strategies rather than relying solely on chemical interventions wikipedia.orgnih.gov. For the effective control of fleas, IPM programs typically involve a multi-pronged approach that includes regular and thorough cleaning of pet resting areas, direct treatment of pets to eliminate existing flea infestations, and environmental sanitation, such as cleaning and potentially treating shaded outdoor locations where pets frequent wikipedia.org.

This compound, applied as a topical solution, serves as a valuable component within such IPM strategies for managing cat flea populations on dogs wikipedia.orgpic.int. Its residual efficacy on treated animals and the surrounding environment, including debris like dander, hair, scales, and flea feces, can significantly reduce the ability of flea larvae to complete their development, thereby contributing to long-term population control pic.int. To mitigate the risk of resistance development, the integration of this compound into IPM programs necessitates its judicious use, often involving rotation with insecticides that possess different modes of action researchgate.netmims.com. This rotational strategy aims to reduce selection pressure on pest populations for any single active ingredient.

Synergist Development for Overcoming Metabolic Resistance

Synergists are chemical compounds that, while not directly insecticidal, enhance the activity of insecticides by interfering with the detoxification mechanisms within insects wikipedia.orgwikipedia.org. These compounds typically act by inhibiting key enzymes involved in metabolic resistance, such as cytochrome P450-dependent monooxygenases or glutathione S-transferases wikipedia.orgwikipedia.org.

A well-known example is Piperonyl butoxide (PBO), which specifically inhibits mixed-function oxidases (MFOs), a class of enzymes frequently implicated in metabolic resistance wikipedia.orgwikipedia.org. However, the utility of PBO is limited to resistance mechanisms mediated by MFOs and may not be effective against resistance arising from other factors, such as target site insensitivity or reduced insecticide penetration wikipedia.org. Consequently, a critical area of ongoing research involves the discovery and development of novel synergists capable of overcoming diverse forms of metabolic resistance. This includes identifying compounds that can broadly inhibit various insect detoxification enzyme systems, thereby extending the effective lifespan and potency of insecticides like this compound wikipedia.orgresearchgate.net.

Molecular Diagnostics for Early Detection and Monitoring of Resistance Alleles

The timely detection and continuous monitoring of resistance alleles are paramount for the proactive and effective management of insecticide resistance fishersci.fi. Molecular diagnostic techniques offer powerful tools for identifying specific genetic mutations in target sites, such as the GABA receptor, which are known to confer resistance to phenylpyrazole insecticides wikipedia.orgfishersci.fiwikidata.orgherts.ac.uk.

For instance, an Allele-Specific PCR (AS-PCR) assay has been successfully developed to detect the A2'N mutant GABA receptor in Laodelphax striatellus, commonly known as the rice planthopper fishersci.fi. This diagnostic tool provides valuable insights into the mechanisms of cross-resistance within pest populations and enables the informed design of pest management strategies fishersci.fi. By tracking the prevalence and distribution of these resistance-associated alleles, monitoring programs can facilitate prompt adjustments in insecticide application protocols, thereby preserving the efficacy of this compound and other vital phenylpyrazole compounds fishersci.fi.

Advanced Environmental Modeling and Risk Assessment Methodologies for Novel Chemical Entities

Environmental Risk Assessment (ERA) is an indispensable process for evaluating the potential impact of novel chemical entities, such as this compound, on ecosystems wikipedia.orgthegoodscentscompany.comeasychem.orgnih.gov. While traditional ERA methodologies typically focus on acute toxicity and exposure levels, there is a growing imperative for advanced approaches that integrate factors such as persistent properties, compartment-specific behaviors, and the long-term ecological consequences of pollutants across various environmental media thegoodscentscompany.com.

Sophisticated environmental modeling systems, including the Pesticide Root Zone Model (PRZM), are employed to simulate the transport and distribution of pesticides within soil, surface water, and sediment compartments fishersci.fi. These models are instrumental in predicting environmental concentrations and assessing the potential toxicity to non-target organisms fishersci.fi. The comprehensive assessment of novel entities also necessitates a thorough understanding of their entire life cycle, from manufacturing and application to eventual disposal, to accurately identify potential exposure pathways and susceptible ecological receptors wikipedia.org. The overarching goal of these advanced methodologies is to enhance the accuracy of risk predictions by addressing existing data gaps and reducing uncertainties inherent in traditional assessments nih.gov. While this compound has been evaluated to pose an acceptable environmental risk to aquatic organisms when used in accordance with label instructions, continuous research and the application of advanced modeling techniques are crucial for ensuring its long-term environmental sustainability nih.gov.

Discovery and Development of Next-Generation Phenylpyrazole Insecticides

Phenylpyrazole insecticides, including this compound and fipronil (B1672679), exert their insecticidal effects primarily by antagonizing GABA-gated chloride channels in the insect nervous system, making them a cornerstone in pest control due to their broad-spectrum activity wikipedia.orgwikipedia.orgumweltprobenbank.de. The ongoing development of next-generation phenylpyrazole insecticides is driven by the critical need to circumvent existing resistance mechanisms and to identify compounds with enhanced insecticidal activity and improved selectivity herts.ac.ukherts.ac.uk. This research involves both the strategic modification of existing phenylpyrazole structures and the de novo design of entirely new molecules within this chemical class umweltprobenbank.deherts.ac.uk.

Recent research has explored the synthesis of novel N-phenylpyrazole derivatives, often incorporating fluorine atoms, to boost their insecticidal potency against a range of pests, including those that have developed resistance to current diamide (B1670390) insecticides herts.ac.ukherts.ac.ukiiab.me. Computational approaches, such as 3D-quantitative structure-activity relationship (3D-QSAR) modeling, are increasingly being utilized to guide the molecular design process for new phenylpyrazole insecticides. This aims to identify compounds with ultrahigh activity and a potentially reduced risk of cross-resistance with existing pesticides herts.ac.uk.

Targeting Alternative Receptor Sites or Mechanisms

The emergence of insecticide resistance underscores the necessity of exploring and targeting alternative receptor sites or novel mechanisms of action for future insecticide development, moving beyond the primary GABA receptor target of current phenylpyrazoles herts.ac.ukherts.ac.uk.

For instance, the ryanodine (B192298) receptor (RyR) represents another well-established and validated molecular target for insect control agents, and significant efforts are underway to develop new diamide insecticides that specifically modulate RyRs herts.ac.ukherts.ac.ukiiab.me. The discovery of compounds that can interact with unique binding sites within GABA receptors or, more broadly, with entirely different insect physiological targets, is critical for developing new insecticides that offer distinct advantages, particularly against pest populations that have evolved resistance to conventional treatments herts.ac.uk. This strategic diversification of target sites is essential for ensuring the long-term effectiveness of chemical pest control and involves exploring novel chemistries that disrupt different biological pathways in insects wikipedia.org.

Q & A

Q. What are the key physicochemical properties of pyriprole, and how do they influence its environmental persistence?

this compound's molecular formula (C₁₈H₁₀Cl₂F₅N₅S) and molecular weight (494.27 g/mol) provide insights into its solubility, volatility, and degradation kinetics. To assess environmental persistence, researchers should:

  • Conduct hydrolysis studies under varying pH and temperature conditions (e.g., OECD Guideline 111) .
  • Analyze soil adsorption coefficients (Kₒc) using batch equilibrium methods to predict mobility in terrestrial ecosystems .

Q. What validated analytical methods are recommended for quantifying this compound residues in agricultural matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used. Key steps include:

  • Optimizing extraction protocols (e.g., QuEChERS for plant tissues) to minimize matrix interference.
  • Validating limits of detection (LOD) and quantification (LOQ) per SANTE/11312/2021 guidelines, ensuring compliance with regulatory standards (e.g., maximum residue limits of 0.01 mg/kg in food crops) .

Q. How does this compound’s mechanism of action differ from other phenylpyrazole insecticides?

this compound acts as a non-competitive antagonist of GABA-gated chloride channels. Researchers should:

  • Compare binding affinities using radioligand displacement assays with [³H]ethynylbicycloorthobenzoate in insect neuronal membranes.
  • Evaluate cross-resistance patterns in pest populations exposed to fipronil or other analogs .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s non-target toxicity data across studies?

Contradictions may arise from species-specific sensitivities or exposure route variability. Mitigation strategies include:

  • Applying the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize test organisms and endpoints .
  • Conducting meta-analyses of existing ecotoxicological data to identify confounding variables (e.g., soil organic matter content affecting bioavailability) .

Q. What methodologies optimize this compound synthesis to reduce hazardous byproducts?

The synthesis involves sequential dehydrohalogenation and cyclization steps. Advanced approaches include:

  • Replacing pyridine-2-carbaldehyde with greener catalysts (e.g., ionic liquids) to enhance reaction efficiency.
  • Using in situ FTIR spectroscopy to monitor intermediates and minimize toxic byproducts like hydrogen bromide .

Q. How can researchers validate novel biomarkers for this compound resistance in arthropods?

Resistance biomarkers (e.g., GABA receptor mutations) require:

  • Genome-wide association studies (GWAS) in resistant vs. susceptible populations.
  • Functional validation via CRISPR/Cas9 knock-in models to confirm mutation causality .

Q. What statistical models best predict this compound’s long-term ecological risks under climate change scenarios?

Integrate probabilistic models (e.g., Species Sensitivity Distributions) with climate

  • Simulate temperature-dependent degradation rates using Arrhenius equations.
  • Apply Bayesian networks to assess synergistic effects with co-occurring stressors (e.g., UV radiation) .

Methodological Guidance

Q. How to design a robust pharmacokinetic study for this compound in non-target organisms?

  • Use compartmental modeling to track absorption/distribution in mammals or birds.
  • Employ stable isotope-labeled this compound (e.g., ¹³C-labeled) for precise mass balance calculations .

Q. What protocols ensure reproducibility in this compound metabolism studies?

  • Incubate this compound with hepatic microsomes from multiple species (e.g., rat, honeybee).
  • Characterize metabolites via high-resolution mass spectrometry (HRMS) and NMR, adhering to OECD Guideline 417 .

Q. How to resolve discrepancies between laboratory and field efficacy data for this compound?

  • Conduct semi-field trials using mesocosms to replicate environmental variables (e.g., rainfall, soil type).
  • Apply mixed-effects models to account for spatial heterogeneity in pest density .

Regulatory and Compliance Considerations

Q. What are the critical data requirements for this compound’s regulatory approval in new jurisdictions?

Submit:

  • Tier III ecotoxicity data (e.g., chronic avian reproduction studies).
  • Probabilistic dietary risk assessments aligned with Codex Alimentarius standards .

Q. How to assess this compound’s compliance with the EU’s Farm-to-Fork pesticide reduction goals?

  • Model usage scenarios using the FOOTPRINT tool to predict reductions in application rates.
  • Compare with integrated pest management (IPM) benchmarks for sustainable alternatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.